

# The Discovery and Development of MIP-1095: A PSMA-Targeted Radiopharmaceutical

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Whitepaper for Researchers and Drug Development Professionals

### **Abstract**

MIP-1095, a potent urea-based small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), has emerged as a significant radiopharmaceutical agent for the diagnosis and treatment of metastatic castration-resistant prostate cancer (mCRPC). When labeled with iodine-131 (131-MIP-1095), it selectively delivers cytotoxic radiation to PSMA-expressing tumor cells. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of MIP-1095, with a focus on its mechanism of action, experimental protocols, and key quantitative data.

### **Introduction: Targeting PSMA in Prostate Cancer**

Prostate-Specific Membrane Antigen (PSMA), also known as folate hydrolase I (FOLH1) or glutamate carboxypeptidase II (GCPII), is a transmembrane glycoprotein that is highly overexpressed on the surface of prostate cancer cells, particularly in advanced, metastatic, and hormone-refractory disease.[1] Its limited expression in most normal tissues makes it an ideal target for the development of targeted therapies and imaging agents. **MIP-1095** was developed as a small molecule inhibitor that binds with high affinity to the extracellular enzymatic domain of PSMA.[2]

### The Discovery of MIP-1095



MIP-1095, chemically known as (S)-2-(3-((S)-1-carboxy-5-(3-(4-iodophenyl)ureido)pentyl)ureido)pentanedioic acid, is a urea-based peptidomimetic.[3] Its design is based on the structure of N-acetyl-l-aspartyl-l-glutamate (NAAG), a natural substrate for PSMA's enzymatic activity. The core of MIP-1095 is a glutamate-urea-lysine motif, which has been identified as a key pharmacophore for high-affinity binding to the active site of PSMA. The 4-iodophenyl group serves as a site for the stable incorporation of radioiodine isotopes for imaging and therapeutic applications.[2]

### **Mechanism of Action**

**MIP-1095** functions as a competitive inhibitor of the N-acetylated-alpha-linked-acidic dipeptidase (NAALADase) activity of PSMA.[3] When radiolabeled with <sup>131</sup>I, a beta-particle emitter, <sup>131</sup>I-**MIP-1095** binds to PSMA on the surface of prostate cancer cells.[4] Following binding, the radiopharmaceutical is internalized, delivering a localized and cytotoxic dose of radiation directly to the tumor cells, leading to DNA damage and subsequent cell death.[5]

digraph "MIP-1095\_Mechanism\_of\_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Nodes MIP1095 [label="<sup>131</sup>I-**MIP-1095**", fillcolor="#4285F4", fontcolor="#FFFFF"]; PSMA [label="PSMA Receptor\n(on Prostate Cancer Cell)", fillcolor="#EA4335", fontcolor="#FFFFF", shape=cds]; Internalization [label="Internalization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; DNA\_Damage [label="DNA Double-Strand Breaks\n(due to β-radiation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell\_Death [label="Apoptosis / Cell Death", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges MIP1095 -> PSMA [label="Binding", fontcolor="#202124", color="#202124"]; PSMA -> Internalization [label="Receptor-Mediated\nEndocytosis", fontcolor="#202124", color="#202124"]; Internalization -> DNA\_Damage [label="Release of <sup>131</sup>I", fontcolor="#202124", color="#202124"]; DNA\_Damage -> Cell\_Death [label="Induction of Apoptosis", fontcolor="#202124", color="#202124"]; }

**Figure 1:** Mechanism of action of <sup>131</sup>I-MIP-1095.

## Preclinical Development In Vitro Studies



The binding affinity of **MIP-1095** to PSMA was determined through competitive binding assays using PSMA-positive human prostate cancer LNCaP cells.

Table 1: In Vitro Binding Affinity of MIP-1095

| Parameter | Value          | Cell Line | Reference |
|-----------|----------------|-----------|-----------|
| Ki        | 0.24 ± 0.14 nM | LNCaP     |           |
| Kd        | 0.81 ± 0.39 nM | LNCaP     | _         |

- Cell Culture: LNCaP cells, which endogenously express PSMA, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- Radioligand: A known concentration of a radiolabeled PSMA ligand (e.g., [1251]I-DCIT) is used
  as the tracer.
- Competition: LNCaP cells are incubated with the radioligand and increasing concentrations of non-radiolabeled **MIP-1095**.
- Incubation: The incubation is carried out for a specified time (e.g., 1-2 hours) at 4°C to reach equilibrium binding.
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is measured using a gamma counter.
- Data Analysis: The concentration of MIP-1095 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

### In Vivo Studies

The in vivo efficacy and biodistribution of radioiodinated **MIP-1095** were evaluated in mouse xenograft models bearing human prostate cancer tumors.



| Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
|---------------------|----------------------|-----------|
| 4 hours             | 34.3 ± 12.7          |           |
| 24 hours            | 29.1 ± 15.1          | [3]       |

- Animal Model: Male immunodeficient mice (e.g., athymic nude or SCID) are used.
- Cell Preparation: LNCaP cells are harvested from culture, washed, and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.
- Tumor Inoculation: A suspension of LNCaP cells (typically 1-5 million cells) is injected subcutaneously into the flank of the mice.[6]
- Tumor Growth Monitoring: Tumor growth is monitored regularly by caliper measurements.
- Radiopharmaceutical Administration: Once tumors reach a suitable size, radioiodinated MIP-1095 is administered intravenously.
- Biodistribution Studies: At various time points post-injection, mice are euthanized, and tumors and major organs are harvested, weighed, and the radioactivity is measured to determine the percent injected dose per gram of tissue (%ID/g).[3]

# Radiochemistry Synthesis and Radiolabeling

**MIP-1095** is radiolabeled with iodine isotopes (<sup>123</sup>I for imaging, <sup>131</sup>I for therapy) via iododestannylation of a trimethylstannyl precursor.

digraph "Radiolabeling\_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Nodes Precursor [label="Trimethylstannyl Precursor\nof **MIP-1095**", fillcolor="#F1F3F4", fontcolor="#202124"]; Radioiodine [label="Na<sup>131</sup>I or Na<sup>123</sup>I", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="lododestannylation Reaction\n(Acidic, Oxidizing



Conditions)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(e.g., C18 Sep-Pak)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final\_Product [label="131|-MIP-1095" or 123|-MIP-1095", fillcolor="#34A853", fontcolor="#FFFFFF"]; QC [label="Quality Control\n(HPLC)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Precursor -> Reaction [color="#202124"]; Radioiodine -> Reaction [color="#202124"]; Reaction -> Purification [color="#202124"]; Purification -> QC [color="#202124"]; QC -> Final\_Product [label=">95% Radiochemical Purity", fontcolor="#202124", color="#202124"]; }

**Figure 2:** General workflow for the radiolabeling of **MIP-1095**.

## Experimental Protocol: Radioiodination of MIP-1095 Precursor

- Precursor Preparation: The trimethylstannyl precursor of MIP-1095 is dissolved in a suitable solvent.
- Radioiodine Addition: Sodium iodide (Na<sup>123</sup>I or Na<sup>131</sup>I) is added to the reaction vessel.
- Reaction Initiation: An oxidizing agent (e.g., hydrogen peroxide) is added under acidic
  conditions to facilitate the electrophilic substitution of the trimethylstannyl group with
  radioiodine.[7] The reaction is typically performed at room temperature for a short duration
  (e.g., 10 minutes).[8]
- Purification: The reaction mixture is purified using solid-phase extraction, such as a C18
   Sep-Pak cartridge, to remove unreacted radioiodine and other impurities.[8][9]
- Deprotection: If protecting groups (e.g., t-butyl esters) are present on the precursor, they are removed, often using trifluoroacetic acid.[9]
- Quality Control: The radiochemical purity of the final product is determined by highperformance liquid chromatography (HPLC).[7]

# Clinical Development Dosimetry and Biodistribution in Humans



Studies using <sup>124</sup>I-**MIP-1095** PET/CT in patients with prostate cancer have been conducted to determine the biodistribution and estimate the radiation dosimetry for the therapeutic use of <sup>131</sup>I-**MIP-1095**.[7][10]

Table 3: Estimated Absorbed Radiation Doses of 131 I-MIP-1095 in Humans

| Organ           | Absorbed Dose (mSv/MBq) | Reference |
|-----------------|-------------------------|-----------|
| Salivary Glands | 3.8                     | [7][10]   |
| Liver           | 1.7                     | [7][10]   |
| Kidneys         | 1.4                     | [7][10]   |
| Red Marrow      | 0.37                    | [7][10]   |

### **Clinical Trials**

<sup>131</sup>I-**MIP-1095** has been evaluated in clinical trials for the treatment of metastatic castration-resistant prostate cancer.

A compassionate use program provided early insights into the safety and efficacy of <sup>131</sup>I-**MIP- 1095**.

Table 4: Summary of Compassionate Use Program with 131 I-MIP-1095

| Parameter                   | Result                                             | Reference |
|-----------------------------|----------------------------------------------------|-----------|
| Number of Patients          | 28                                                 | [7][10]   |
| Mean Administered Activity  | 4.8 GBq (range 2 to 7.2 GBq)                       | [7]       |
| PSA Response (>50% decline) | 60.7% of patients                                  | [7][10]   |
| Bone Pain Reduction         | 84.6% of patients with bone pain                   | [7][10]   |
| Common Adverse Events       | Mild hematological toxicities, transient dry mouth | [7][10]   |



A Phase 1, open-label, dose-escalation study was conducted to evaluate the safety and tolerability of <sup>131</sup>I-MIP-1095 in men with mCRPC.[11]

Table 5: Summary of Phase 1 Clinical Trial of <sup>131</sup>I-MIP-1095 (NCT03030885)

| Parameter                   | Details                                                   | Reference |
|-----------------------------|-----------------------------------------------------------|-----------|
| Number of Patients Treated  | 5                                                         | [11]      |
| Dose Cohorts                | 50 mCi and 75 mCi                                         | [11]      |
| PSA Response (>50% decline) | 1 out of 3 evaluable patients (33.3%)                     | [11]      |
| Most Common Adverse Events  | Grade 1-2 thrombocytopenia, anemia, leukopenia, dry mouth | [11]      |
| Serious Adverse Events      | None reported                                             | [11]      |

### **Conclusion and Future Directions**

MIP-1095, particularly in its radioiodinated form, has demonstrated significant potential as a targeted radiopharmaceutical for prostate cancer. Its high affinity for PSMA allows for the selective delivery of radiation to tumor sites, leading to promising therapeutic responses in patients with advanced disease. The preclinical and early clinical data support its continued development. Future research may focus on optimizing dosing regimens, exploring combination therapies, and potentially expanding its application to other PSMA-expressing cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. researchgate.net [researchgate.net]



- 2. Collection Data from 2-(3-{1-Carboxy-5-[(6-[18F]Fluoro-Pyridine-3-Carbonyl)-Amino]-Pentyl}-Ureido)-Pentanedioic Acid, [18F]DCFPyL, a PSMA-Based PET Imaging Agent for Prostate Cancer Clinical Cancer Research Figshare [aacr.figshare.com]
- 3. 123I-Labeled (S)-2-(3-((S)-1-carboxy-5-(3-(4-iodophenyl) ureido)pentyl)ureido)pentanedoic acid Molecular Imaging and Contrast Agent Database (MICAD) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (2S)-2-(3-(1-Carboxy-5-(4-211At-Astatobenzamido)Pentyl)Ureido)-Pentanedioic Acid for PSMA-Targeted α-Particle Radiopharmaceutical Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LNCaP Xenograft Model Altogen Labs [altogenlabs.com]
- 7. Radiation dosimetry and first therapy results with a 124I/131I-labeled small molecule (MIP-1095) targeting PSMA for prostate cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Radiation dosimetry and first therapy results with a (124)I/ (131)I-labeled small molecule (MIP-1095) targeting PSMA for prostate cancer therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Phase 1, Open-label, Dose-Ascending Study to Evaluate the Safety and Tolerability of the Therapeutic Radiopharmaceutical 131I-MIP-1095 for the Treatment of Metastatic Castration-Resistant Prostate Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of MIP-1095: A PSMA-Targeted Radiopharmaceutical]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677151#discovery-and-development-of-mip-1095]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com